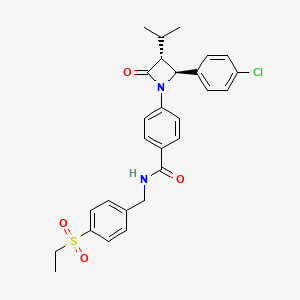
ROR|At modulator 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RORγt modulator 2: is a compound that acts as a modulator of the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt modulators are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications in treating autoimmune diseases and cancer .
Métodos De Preparación
The synthesis of RORγt modulator 2 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. For example, one method involves the use of a fluorescence resonance energy transfer (FRET) assay to identify and optimize the activity of the compound . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
RORγt modulator 2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form various oxidized derivatives, or it can undergo substitution reactions to introduce different functional groups .
Aplicaciones Científicas De Investigación
RORγt modulator 2 has a wide range of scientific research applications. In chemistry, it is used to study the molecular mechanisms of RORγt and its role in various biological processes. In biology, it is used to investigate the differentiation of Th17 cells and the production of IL-17. In medicine, RORγt modulator 2 is being explored as a potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as certain types of cancer .
Mecanismo De Acción
The mechanism of action of RORγt modulator 2 involves binding to the ligand-binding domain of RORγt, which leads to conformational changes in the receptor. These changes can either activate or inhibit the transcriptional activity of RORγt, depending on whether the compound acts as an agonist or an inverse agonist. The molecular targets and pathways involved include the recruitment of coactivators or corepressors to the receptor, which in turn regulates the expression of target genes involved in inflammation and immune responses .
Comparación Con Compuestos Similares
RORγt modulator 2 can be compared with other similar compounds, such as 20α-hydroxycholesterol, 22®-hydroxycholesterol, and 25-hydroxycholesterol. These compounds also act as modulators of RORγt and have similar affinities for the receptor. RORγt modulator 2 is unique in its specific binding properties and its ability to modulate the activity of RORγt in a distinct manner. This uniqueness makes it a valuable tool for studying the role of RORγt in various biological processes and for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C28H29ClN2O4S |
|---|---|
Peso molecular |
525.1 g/mol |
Nombre IUPAC |
4-[(2S,3R)-2-(4-chlorophenyl)-4-oxo-3-propan-2-ylazetidin-1-yl]-N-[(4-ethylsulfonylphenyl)methyl]benzamide |
InChI |
InChI=1S/C28H29ClN2O4S/c1-4-36(34,35)24-15-5-19(6-16-24)17-30-27(32)21-9-13-23(14-10-21)31-26(25(18(2)3)28(31)33)20-7-11-22(29)12-8-20/h5-16,18,25-26H,4,17H2,1-3H3,(H,30,32)/t25-,26-/m1/s1 |
Clave InChI |
JBWXMBGMTUWQTA-CLJLJLNGSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3[C@@H]([C@H](C3=O)C(C)C)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(C(C3=O)C(C)C)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


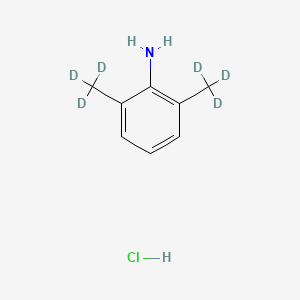

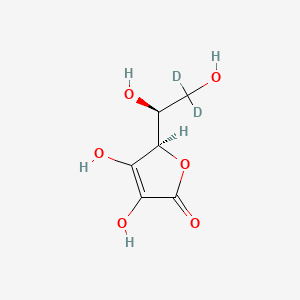
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
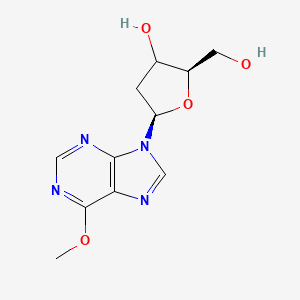
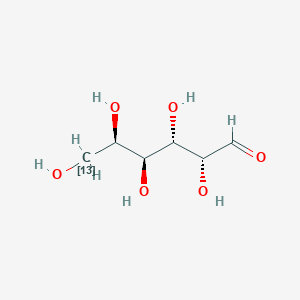
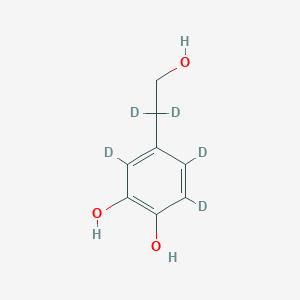
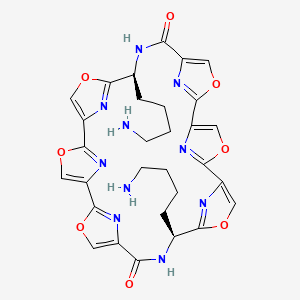

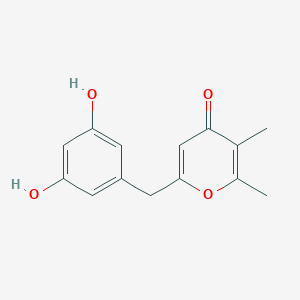

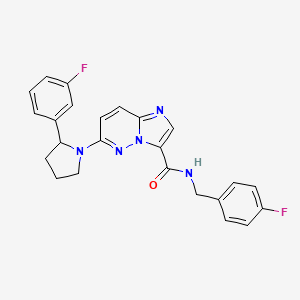

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
